molecular formula C7H12ClNO2 B1602232 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride CAS No. 646055-94-9

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Cat. No. B1602232
M. Wt: 177.63 g/mol
InChI Key: BPDNZBDSXBHMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06956042B2

Procedure details

A solution of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride (1.20 g, 6.76 mmol) in absolute ethanol (10 mL) and concentrated sulfuric acid (2 mL) was refluxed for 8 h. The reaction mixture was cooled and then basified with saturated aqueous NaHCO3 to pH 8-9. The solution was saturated with solid NaCl and extracted with chloroform (4×20 mL). The combined chloroform extracts were dried over Na2SO4, filtered and concentrated by rotary evaporation to give a light brown liquid. This was purified by Kugelrohr distillation at 120° C. and 2.5 mm pressure to afford 1.00 g (90%) as a colorless liquid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]12[CH:8]([C:9]([OH:11])=[O:10])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.C([O-])(O)=O.[Na+].[Na+].[Cl-].[CH2:19](O)[CH3:20]>S(=O)(=O)(O)O>[N:2]12[CH:8]([C:9]([O:11][CH2:19][CH3:20])=[O:10])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3]2 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl.N12CCC(CC1)C2C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a light brown liquid
DISTILLATION
Type
DISTILLATION
Details
This was purified by Kugelrohr distillation at 120° C.
CUSTOM
Type
CUSTOM
Details
2.5 mm pressure to afford 1.00 g (90%) as a colorless liquid

Outcomes

Product
Name
Type
Smiles
N12CCC(CC1)C2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.